(6R-(6-alpha,7-alpha))-7-((((2-Amino-2-carboxyethyl)thio)acetyl)amino)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid monosodium salt
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Overview
Description
Cefminox (sodium) is a second-generation cephalosporin antibiotic. It is particularly effective against Gram-negative and anaerobic bacteria. This compound is widely used in clinical settings due to its high activity against a broad spectrum of microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cefminox (sodium) involves several steps:
Dispersing a compound with a specific structure in an organic solvent: and adding sodium methoxide.
Replacing the solvent: in ethyl acetate containing a compound with another specific structure by reduced-pressure concentration.
Mixing solutions: containing different compounds to carry out a condensation reaction, resulting in anhydrous cefminox (sodium).
Transforming anhydrous cefminox (sodium): into cefminox (sodium) heptahydrate crystal in the presence of water
Industrial Production Methods
The industrial production of cefminox (sodium) typically involves low-temperature reactions and purification using nonpolar macroporous resin chromatography columns. Ethanol-aqueous solution or anhydrous alcohol recrystallization is used to obtain the final product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Cefminox (sodium) undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide and specific organic solvents. The conditions often involve reduced-pressure concentration and condensation reactions .
Major Products Formed
The major products formed from these reactions include anhydrous cefminox (sodium) and cefminox (sodium) heptahydrate crystal .
Scientific Research Applications
Cefminox (sodium) has a wide range of scientific research applications:
- Chemistry : Used in the study of drug impurities and degradation products through techniques like liquid chromatography-mass spectrometry .
- Biology : Investigated for its effects on various microorganisms, particularly Gram-negative and anaerobic bacteria .
- Medicine : Utilized as an antibiotic for treating infections caused by susceptible bacteria .
- Industry : Employed in the production of pharmaceutical formulations .
Mechanism of Action
Cefminox (sodium) exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, disrupting the formation of the cell wall and leading to bacterial cell death. Additionally, cefminox acts as a dual agonist of prostacyclin receptor and peroxisome proliferator-activated receptor-gamma, inhibiting the protein kinase B/mammalian target of rapamycin signaling pathway and enhancing cyclic adenosine monophosphate production .
Comparison with Similar Compounds
Cefminox (sodium) is compared with other cephalosporin antibiotics such as:
- Cefotaxime
- Ceftizoxime
- Cefuroxime
Uniqueness
Cefminox (sodium) is unique due to its dual agonist activity on prostacyclin receptor and peroxisome proliferator-activated receptor-gamma, which is not commonly observed in other cephalosporins .
Similar Compounds
Properties
Molecular Formula |
C16H20N7NaO7S3 |
---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
sodium;(7S)-7-[[2-(2-amino-2-carboxyethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/q;+1/p-1/t8?,14?,16-;/m0./s1 |
InChI Key |
SBIDXLKJYJVQOE-SODIFMKXSA-M |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3C([C@@](C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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